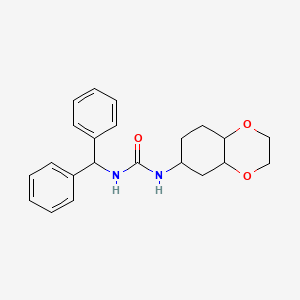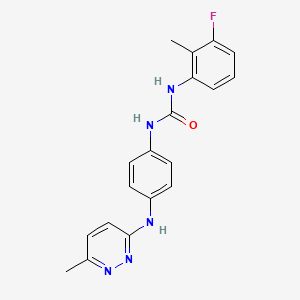
1-(3-Fluoro-2-methylphenyl)-3-(4-((6-methylpyridazin-3-yl)amino)phenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Fluoro-2-methylphenyl)-3-(4-((6-methylpyridazin-3-yl)amino)phenyl)urea is a useful research compound. Its molecular formula is C19H18FN5O and its molecular weight is 351.385. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemistry on Boranils
Research on Boranil fluorophores has led to the development of fluorescent dyes through selective reduction and conversion processes. One such study involved creating amide, imine, urea, and thiourea derivatives of a Boranil fluorophore bearing a nitro-phenyl group. These derivatives exhibit strong luminescence, indicating their potential use in labeling experiments and fluorescence applications (Frath et al., 2012).
Antifungal Activity of Urea Derivatives
Another research area involves the antifungal properties of urea derivatives. For example, N(1)- and N(3)-(4-fluorophenyl) ureas were studied for their fungitoxic action against pathogens like A. niger and F. oxyporum, demonstrating the structural influence on their effectiveness (Mishra et al., 2000).
Corrosion Inhibition
1,3,5-Triazinyl urea derivatives have been evaluated for their efficiency as corrosion inhibitors on mild steel in acidic solutions. This research highlights the role of urea derivatives in forming protective layers on metal surfaces, showcasing their potential industrial applications (Mistry et al., 2011).
Met Kinase Inhibitors
Research into N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides has revealed potent and selective Met kinase inhibitors. These compounds have shown promising results in preclinical cancer models, suggesting their potential therapeutic applications (Schroeder et al., 2009).
Complexation-Induced Unfolding of Heterocyclic Ureas
The study of heterocyclic ureas and their unfolding to form hydrogen-bonded complexes offers insights into molecular self-assembly processes. This research sheds light on the potential of urea derivatives in the development of novel molecular structures and materials (Corbin et al., 2001).
Propriétés
IUPAC Name |
1-(3-fluoro-2-methylphenyl)-3-[4-[(6-methylpyridazin-3-yl)amino]phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN5O/c1-12-6-11-18(25-24-12)21-14-7-9-15(10-8-14)22-19(26)23-17-5-3-4-16(20)13(17)2/h3-11H,1-2H3,(H,21,25)(H2,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YACDYSTWFRJJDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)NC2=CC=C(C=C2)NC(=O)NC3=C(C(=CC=C3)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-((8-chloro-6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2493198.png)
![[2-Amino-1-(2-chloro-6-fluorophenyl)ethyl]dimethylamine dihydrochloride](/img/structure/B2493200.png)
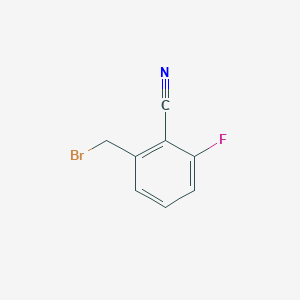
![3-Chloro-6-(3-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2493204.png)
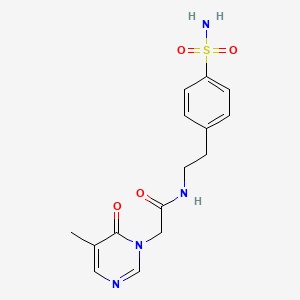
![Methyl 2-{2-[4-methyl-6-oxo-2-(pyrrolidin-1-yl)-1,6-dihydropyrimidin-1-yl]acetamido}benzoate](/img/structure/B2493209.png)

![2-cyano-3-[3-(4-methoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-N-(4-methylphenyl)prop-2-enamide](/img/structure/B2493211.png)
![N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-3-chlorobenzamide](/img/structure/B2493212.png)
![N-benzyl-2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)acetamide](/img/structure/B2493214.png)
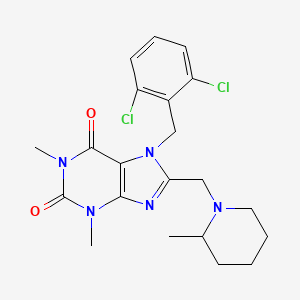
![[3-Amino-6-methyl-4-(2-thienyl)-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridin-2-yl](3-methoxyphenyl)methanone](/img/structure/B2493218.png)
